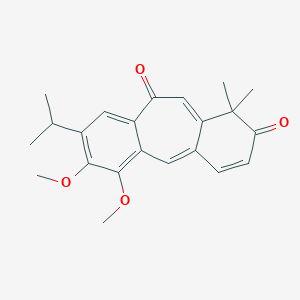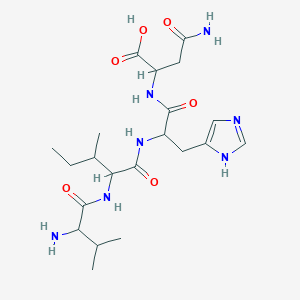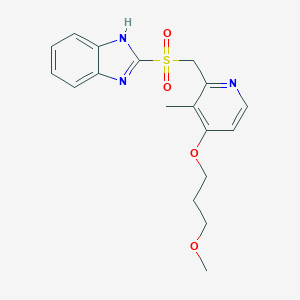
雷贝拉唑砜
描述
Rabeprazole sulfone is a chemical compound derived from rabeprazole, a proton pump inhibitor used to reduce stomach acid production. Rabeprazole sulfone is an oxidation product of rabeprazole and is often studied for its pharmacological properties and stability. It is characterized by the presence of a sulfone group, which distinguishes it from its parent compound, rabeprazole.
科学研究应用
雷贝拉唑砜有几个科学研究应用,包括:
药理学研究: 它用于研究雷贝拉唑及其代谢物的稳定性和药代动力学.
分析化学: 雷贝拉唑砜用作高效液相色谱 (HPLC) 和其他分析技术中的参考标准.
生物学研究: 它被研究其对胃酸分泌的影响及其潜在的治疗应用.
工业应用: 该化合物用于药物制剂的开发和质量控制过程.
作用机制
生化分析
Biochemical Properties
Rabeprazole Sulfone interacts with various enzymes and proteins in biochemical reactions. It is formed from Rabeprazole by the cytochrome P450 (CYP) isoform CYP3A . The metabolic stability of Rabeprazole Sulfone was found to decrease as a function of incubation time, resulting in the formation of thioether Rabeprazole via nonenzymatic degradation and enzymatic metabolism .
Cellular Effects
Rabeprazole Sulfone has been shown to have effects on various types of cells and cellular processes. For instance, Rabeprazole, from which Rabeprazole Sulfone is derived, has been found to inhibit cell pyroptosis in gastric epithelial cells . This suggests that Rabeprazole Sulfone may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Rabeprazole Sulfone exerts its effects at the molecular level through various mechanisms. As a metabolite of Rabeprazole, it shares some of the parent compound’s mechanisms of action. Rabeprazole inhibits the H+, K+ATPase of the coating gastric cells and dose-dependently oppresses basal and stimulated gastric acid secretion . This suggests that Rabeprazole Sulfone may also interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of Rabeprazole Sulfone change over time in laboratory settings. The metabolic stability of Rabeprazole Sulfone was found to decrease as a function of incubation time . This suggests that the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies may change over time.
Metabolic Pathways
Rabeprazole Sulfone is involved in various metabolic pathways. It is formed from Rabeprazole by the cytochrome P450 (CYP) isoform CYP3A . This suggests that Rabeprazole Sulfone interacts with enzymes or cofactors in the metabolic pathways and may have effects on metabolic flux or metabolite levels.
准备方法
合成路线和反应条件
雷贝拉唑砜通常通过雷贝拉唑的氧化合成。一种常见的方法是使用次氯酸钠作为氧化剂。 该反应在微反应器中进行,微反应器可以实现连续生产,提高效率 。该过程包括以下步骤:
氧化: 雷贝拉唑硫醚使用次氯酸钠氧化。
淬灭: 淬灭反应以停止氧化过程。
酸碱调节: 调节pH以确保产物的稳定性。
萃取: 萃取和纯化产物。
工业生产方法
雷贝拉唑砜的工业生产遵循类似的原理,但规模更大。 由于连续流动微反应器的高效率和保持一致反应条件的能力,它们在工业应用中具有优势 。
化学反应分析
反应类型
雷贝拉唑砜经历各种化学反应,包括:
氧化: 将雷贝拉唑硫醚转化为雷贝拉唑砜。
还原: 虽然不太常见,但还原反应可以将雷贝拉唑砜还原回其硫醚形式。
取代: 砜基团可以参与取代反应,其中其他化学基团取代砜基团。
常见试剂和条件
氧化剂: 次氯酸钠常用于氧化。
还原剂: 各种还原剂可用于还原反应,尽管具体的例子文献记载较少。
溶剂: 甲醇和乙醇等有机溶剂常用于这些反应。
形成的主要产物
雷贝拉唑砜: 氧化反应的主要产物。
雷贝拉唑硫醚: 还原反应的产物。
相似化合物的比较
雷贝拉唑砜与其他质子泵抑制剂 (PPI) 相比,如奥美拉唑、埃索美拉唑和兰索拉唑。 这些化合物具有相似的作用机制,但它们的化学结构和药代动力学特性不同 。 雷贝拉唑砜由于其砜基团而具有独特性,它提供了独特的稳定性和代谢特性 。
类似化合物的清单
- 奥美拉唑
- 埃索美拉唑
- 兰索拉唑
- 泮托拉唑
- 德克斯兰索拉唑
雷贝拉唑砜的独特特性使其成为研究和治疗应用中的一种有价值的化合物,为质子泵抑制剂的稳定性和有效性提供了见解。
属性
IUPAC Name |
2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-13-16(19-9-8-17(13)25-11-5-10-24-2)12-26(22,23)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYNPBSPFHFPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471547 | |
| Record name | Rabeprazole Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117976-47-3 | |
| Record name | Rabeprazole sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rabeprazole Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RABEPRAZOLE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2E100O20P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


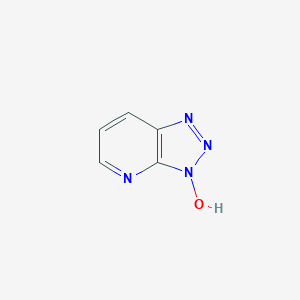
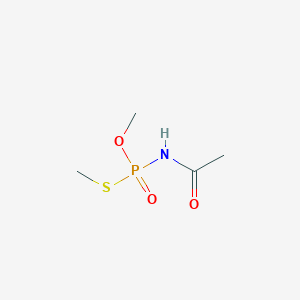
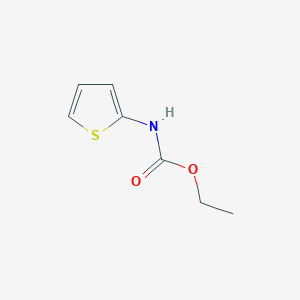
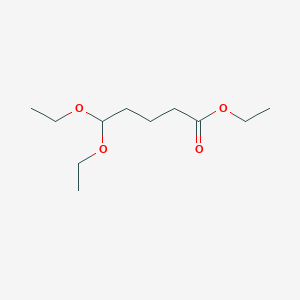
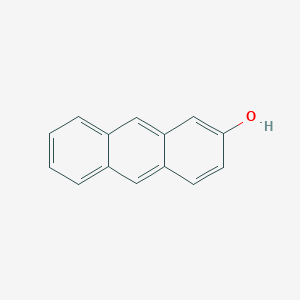
![2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol](/img/structure/B21775.png)
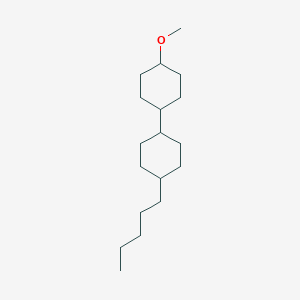
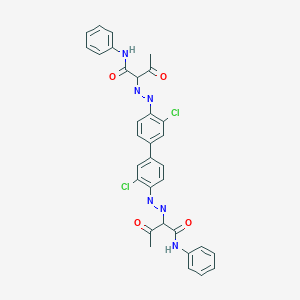

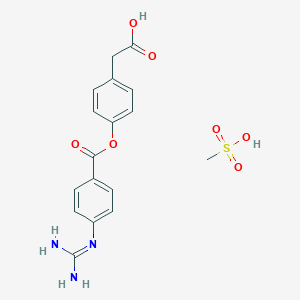
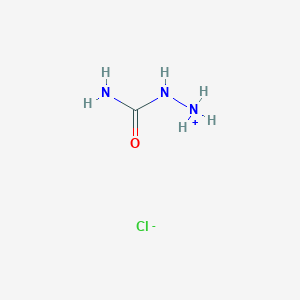
![8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B21794.png)
